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Compound of Interest

Compound Name: 1-Acetylindolin-5-ylboronic acid

CAS No.: 905971-97-3

Cat. No.: B1449902

Get Quote

Executive Summary
1-Acetylindolin-5-ylboronic acid (CAS: 905971-97-3) is a critical organoboron building block

utilized primarily in Suzuki-Miyaura cross-coupling reactions to introduce the N-acetylindoline

scaffold into complex bioactive molecules.[1] This scaffold is prevalent in kinase inhibitors and

CNS-active agents.

Characterizing this molecule presents two distinct analytical challenges:

Rotamerism: The N-acetyl group induces restricted rotation around the amide bond,

frequently resulting in signal doubling or broadening in NMR spectra at ambient

temperatures.

Boronic Acid Equilibrium: The dynamic equilibrium between the monomeric boronic acid and

its cyclic trimer (boroxine) complicates Mass Spectrometry (MS) and HPLC analysis.

This guide provides a definitive workflow for the structural confirmation and purity assessment

of this compound, moving beyond standard protocols to address these specific

physicochemical behaviors.
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Synthetic Context & Impurity Profile
Understanding the origin of the sample is prerequisite to elucidation. The compound is typically

synthesized via Palladium-catalyzed Miyaura borylation of 5-bromo-1-acetylindoline.

Critical Impurities to Monitor:

Protodeboronation Byproduct: 1-Acetylindoline (arising from hydrolysis of the C-B bond).

Starting Material: 5-Bromo-1-acetylindoline.

Catalyst Residues: Palladium (requires ICP-MS for trace analysis).

Boron Source Residues: Bis(pinacolato)diboron (if used) or pinacol esters, which may not

fully hydrolyze.[2]

Structural Elucidation: Nuclear Magnetic Resonance
(NMR)
The Rotamer Challenge
The N-acetyl group possesses partial double-bond character (

), creating a barrier to rotation. In solution (typically DMSO-

or CDCl

), the molecule exists as an equilibrium mixture of E (trans) and Z (cis) rotamers.

Observation: At 25°C, 1H NMR signals—particularly those near the nitrogen (H7, indoline

C2-protons, and the acetyl methyl)—often appear as two unequal sets of peaks or

broadened humps.

Resolution: To confirm these are rotamers and not impurities, perform Variable Temperature

(VT) NMR. Heating the sample to 50–80°C (in DMSO-

) increases the rotation rate, causing the signals to coalesce into sharp, averaged
singlets/multiplets.
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1H NMR Assignment (Predicted in DMSO- at
Coalescence)
Note: Chemical shifts are approximate and dependent on concentration/temperature.

Position Multiplicity
Shift (

ppm)
Diagnostic Notes

B(OH) Singlet (br) 8.0 – 8.2

Broad due to

quadrupolar relaxation

of Boron. Disappears

with D

O shake.

Ar-H6 Doublet 7.6 – 7.8
Ortho coupling to H7 (

Hz).

Ar-H4 Singlet (or d) 7.5 – 7.6
Small meta-coupling

may be visible.

Ar-H7 Doublet 7.9 – 8.1

Significantly

deshielded by the

adjacent N-Acetyl

group (anisotropic

effect).

C2-H Triplet 4.0 – 4.1

Adjacent to Nitrogen;

shifts vary significantly

between rotamers.

C3-H Triplet 3.1 – 3.2 Benzylic protons.

Ac-CH Singlet 2.1 – 2.2

Distinct sharp singlet

(often split at Room

Temp).

11B NMR (Boron Confirmation)
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Method: 11B NMR is essential to distinguish the free boronic acid from boronate esters or

"ate" complexes.

Expectation: A broad singlet around

28–32 ppm (relative to BF

Et

O).

Technical Note: Use a quartz tube if precise quantification is required to eliminate the broad

background signal from borosilicate glass (~0 ppm).

Mass Spectrometry & HPLC Analysis
Mass Spectrometry Artifacts (The "Trimer" Trap)
Boronic acids readily dehydrate in the ionization source (ESI) to form boroxines (cyclic trimers).

Target Mass (M): 205.02 Da.

Observed Ions (ESI+):

(Often weak).

(Dehydrated monomer).

Boroxine:

(Dominant species in many scans).

Observed Ions (ESI-):

.

(if formic acid is used).

Guidance: Do not interpret the trimer mass as an impurity. It is an artifact of the ionization

process.
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HPLC Method Development
Boronic acids interact strongly with silanols on silica columns, leading to severe peak tailing.

Column: C18 with high carbon load and end-capping (e.g., Waters XSelect HSS T3 or

Agilent Zorbax Eclipse).

Mobile Phase: Requires acidification to suppress ionization of the boronic acid (pKa ~8-9)

and silanols.

A: Water + 0.1% Formic Acid (or 0.05% TFA).

B: Acetonitrile + 0.1% Formic Acid.

Detection: UV at 254 nm (Indoline chromophore).

Elucidation Logic & Workflows
Diagram 1: Structural Confirmation Workflow
This flowchart illustrates the logical progression from crude synthesis to certified structure,

highlighting the specific checks for boronic acids.
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Caption: Step-by-step decision matrix for confirming the structure, specifically addressing

rotameric ambiguity.

Diagram 2: Rotameric Equilibrium
The following diagram visualizes the molecular cause of the NMR complexity: the restricted

rotation of the N-Acetyl bond.
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Click to download full resolution via product page

Caption: Equilibrium between E and Z rotamers causing NMR signal doubling at room

temperature.

Experimental Protocols
Protocol A: Variable Temperature NMR Preparation

Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-

.

Acquire a standard 1H spectrum at 298 K (25°C). Note the integration of the acetyl methyl

group (should sum to 3H, but may be split, e.g., 2.4H and 0.6H).

Increase probe temperature to 323 K (50°C) and allow 5 minutes for equilibration.

Acquire spectrum.[2][3][4] If coalescence is incomplete, increase to 353 K (80°C).

Validation: The aromatic region should simplify, and the acetyl methyls should merge into a

single sharp singlet.

Protocol B: HPLC Purity (Acidic Method)
Column: Waters XSelect CSH C18 (3.5 µm, 4.6 x 100 mm).
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Flow Rate: 1.0 mL/min.

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient: 5% B to 95% B over 10 minutes.

Note: The acidic modifier is non-negotiable to prevent peak tailing caused by the interaction

of the empty p-orbital of boron with stationary phase silanols.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Structural Elucidation and Characterization Guide: 1-
Acetylindolin-5-ylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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